molecular formula C24H26N4O2S B10816066 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-(2-morpholinoethyl)thiazolidin-4-one

2-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-(2-morpholinoethyl)thiazolidin-4-one

Cat. No.: B10816066
M. Wt: 434.6 g/mol
InChI Key: WBMJMAAOMOOYGF-UHFFFAOYSA-N
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Description

2-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-(2-morpholinoethyl)thiazolidin-4-one is a useful research compound. Its molecular formula is C24H26N4O2S and its molecular weight is 434.6 g/mol. The purity is usually 95%.
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Biological Activity

2-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-(2-morpholinoethyl)thiazolidin-4-one is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.

Chemical Structure

The compound's structure features a thiazolidinone core linked to a diphenylpyrazole moiety and a morpholinoethyl side chain. This unique combination suggests potential interactions with various biological targets.

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit notable anticancer properties. For instance, studies have shown that related pyrazole derivatives can inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer), K562 (leukemia), and others. The mechanism often involves the induction of apoptosis and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
This compoundA549TBDApoptosis induction
5-(1,3-Diphenyl-1H-pyrazole-4-yl) derivativesK5620.04 - 11.4Cell cycle arrest
3-Aryl-1H-pyrazole derivativesVarious<5.0EGFR inhibition

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to selectively inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammation. Some studies report that thiazolidinone derivatives exhibit higher anti-inflammatory activity compared to standard drugs like indomethacin.

CompoundTest MethodResult
This compoundCarrageenan-induced paw edemaSignificant reduction in inflammation
IndomethacinStandard comparisonModerate efficacy

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Cyclooxygenase Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory mediators.
  • Cell Cycle Regulation : The compound induces apoptosis in cancer cells by modulating pathways involved in cell cycle progression and survival.

Case Studies

Several case studies have highlighted the effectiveness of pyrazole-based compounds:

  • Study on A549 Cells : Evaluated the cytotoxic effects of various pyrazole derivatives, revealing that modifications at specific positions significantly enhanced anticancer activity.
  • Inflammation Model : Demonstrated that thiazolidinone derivatives could reduce inflammation markers in vivo, suggesting potential therapeutic applications for inflammatory diseases.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(2-morpholinoethyl)thiazolidin-4-one typically involves multi-step reactions that may include:

  • Formation of the Thiazolidinone Ring : The thiazolidinone structure can be synthesized through the reaction of appropriate thioketones and amines.
  • Incorporation of the Pyrazole Moiety : The pyrazole unit is introduced via condensation reactions involving hydrazines and carbonyl compounds.

This synthetic pathway is crucial for obtaining the compound in high yield and purity, which is essential for subsequent biological evaluations.

Anticancer Activity

Recent studies indicate that derivatives of thiazolidinone compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through multiple pathways, including the inhibition of specific kinases involved in cell proliferation and survival.
  • Case Studies : In vitro studies demonstrated that thiazolidinone derivatives could inhibit the growth of leukemia and CNS cancer cell lines significantly, with inhibition rates reaching up to 84% in certain cases .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Research indicates that pyrazole derivatives can exhibit:

  • Bactericidal Effects : Some thiazolidinone derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Potential Applications : This antimicrobial property suggests potential use in developing new antibiotics or adjunct therapies for infectious diseases.

Antidiabetic Effects

Thiazolidinone derivatives are known for their role in managing diabetes:

  • Mechanism : They may enhance insulin sensitivity and reduce blood glucose levels by modulating metabolic pathways.
  • Research Findings : Studies have reported that certain thiazolidinones can lower blood glucose levels significantly in diabetic animal models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound:

Structural FeatureActivity Implication
Pyrazole RingEnhances biological activity through receptor interactions
Morpholinoethyl SubstituentIncreases solubility and bioavailability
Thiazolidinone CoreContributes to anticancer and antidiabetic properties

Properties

Molecular Formula

C24H26N4O2S

Molecular Weight

434.6 g/mol

IUPAC Name

2-(1,3-diphenylpyrazol-4-yl)-3-(2-morpholin-4-ylethyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H26N4O2S/c29-22-18-31-24(27(22)12-11-26-13-15-30-16-14-26)21-17-28(20-9-5-2-6-10-20)25-23(21)19-7-3-1-4-8-19/h1-10,17,24H,11-16,18H2

InChI Key

WBMJMAAOMOOYGF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C(SCC2=O)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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